2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound features a cyclopropyl group and a methoxyphenyl group, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-cyclopropyl-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to deprotonate the boronic ester and activate it for the reaction .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-2-methoxyphenylboronic acid: This compound is similar in structure but lacks the dioxaborolane moiety.
5-Cyclopropyl-2-methoxyphenylmethanamine: This compound features an amine group instead of the boronic ester group.
Uniqueness
2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester group, which imparts specific reactivity in cross-coupling reactions.
Properties
CAS No. |
2223039-51-6 |
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Molecular Formula |
C16H23BO3 |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-(5-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-10-12(11-6-7-11)8-9-14(13)18-5/h8-11H,6-7H2,1-5H3 |
InChI Key |
OYZNWGBXGORJEB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3CC3)OC |
Origin of Product |
United States |
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